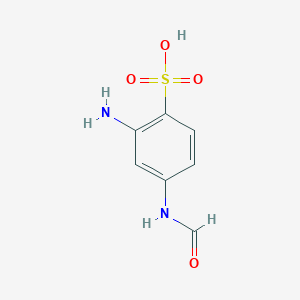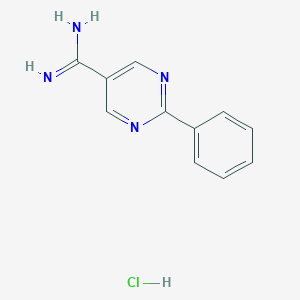
Pth-like protein (3-34)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pth-like protein (3-34) is a bioactive peptide that has been studied extensively for its potential therapeutic applications in various medical fields. It is a synthetic peptide that is derived from the parathyroid hormone-related protein (PTHrP) and has been shown to have various physiological effects on the human body.
作用機序
Pth-like protein (Pth-like protein (3-34)) acts through the PTH1 receptor, which is expressed in various tissues, including bone, kidney, and cardiovascular tissues. It has been shown to activate various signaling pathways, including the cAMP and MAPK pathways, leading to its anabolic effects on bone and cardioprotective effects on the cardiovascular system.
Biochemical and Physiological Effects:
Pth-like protein (Pth-like protein (3-34)) has been shown to have various biochemical and physiological effects on the human body. It promotes bone formation by stimulating osteoblast activity and inhibiting osteoclast activity. It also has anti-inflammatory effects and has been shown to reduce oxidative stress and apoptosis in various tissues.
実験室実験の利点と制限
One advantage of Pth-like protein (Pth-like protein (3-34)) is its specificity for the PTH1 receptor, which reduces the risk of off-target effects. It is also stable and can be easily synthesized using SPPS methods. However, one limitation is its short half-life, which may limit its therapeutic potential.
将来の方向性
For Pth-like protein (Pth-like protein (Pth-like protein (3-34))) include further studies on its therapeutic potential in various medical fields, including osteoporosis, cancer, and cardiovascular diseases. There is also a need for the development of more stable analogs with longer half-lives and improved pharmacokinetic properties.
合成法
Pth-like protein (Pth-like protein (3-34)) is a synthetic peptide that is usually synthesized using solid-phase peptide synthesis (SPPS) methods. SPPS involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The peptide is then cleaved from the solid support and purified using various chromatographic techniques.
科学的研究の応用
Pth-like protein (Pth-like protein (3-34)) has been extensively studied for its potential therapeutic applications in various medical fields, including osteoporosis, cancer, and cardiovascular diseases. It has been shown to have anabolic effects on bone, promoting bone formation and reducing bone resorption. In cancer, Pth-like protein (Pth-like protein (3-34)) has been shown to inhibit tumor growth and metastasis. In cardiovascular diseases, it has been shown to have cardioprotective effects.
特性
CAS番号 |
118689-25-1 |
|---|---|
製品名 |
Pth-like protein (3-34) |
分子式 |
C172H273N55O46 |
分子量 |
3847 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C172H273N55O46/c1-20-90(14)136(225-140(242)103(175)58-85(4)5)164(266)200-93(17)139(241)203-113(150(252)226-138(92(16)22-3)166(268)223-126(69-102-76-190-84-199-102)169(271)273-167(269)94(18)201-163(265)135(179)95(19)230)48-52-134(240)272-168(270)125(68-101-75-189-83-198-101)222-159(261)122(67-100-74-188-82-197-100)219-154(256)117(62-89(12)13)213-155(257)119(64-97-38-27-24-28-39-97)216-156(258)118(63-96-36-25-23-26-37-96)215-146(248)109(44-35-57-193-172(184)185)207-144(246)107(42-33-55-191-170(180)181)206-145(247)108(43-34-56-192-171(182)183)208-151(253)114(59-86(6)7)214-161(263)124(71-133(238)239)220-148(250)111(46-50-129(178)232)210-165(267)137(91(15)21-2)227-162(264)127(79-229)224-143(245)106(41-30-32-54-174)202-130(233)77-194-142(244)105(40-29-31-53-173)205-160(262)123(70-132(236)237)221-158(260)121(66-99-73-187-81-196-99)218-153(255)116(61-88(10)11)212-152(254)115(60-87(8)9)211-147(249)110(45-49-128(177)231)209-157(259)120(65-98-72-186-80-195-98)217-149(251)112(47-51-131(234)235)204-141(243)104(176)78-228/h23-28,36-39,72-76,80-95,98-127,135-138,228-230H,20-22,29-35,40-71,77-79,173-176,179H2,1-19H3,(H2,177,231)(H2,178,232)(H,194,244)(H,200,266)(H,201,265)(H,202,233)(H,203,241)(H,204,243)(H,205,262)(H,206,247)(H,207,246)(H,208,253)(H,209,259)(H,210,267)(H,211,249)(H,212,254)(H,213,257)(H,214,263)(H,215,248)(H,216,258)(H,217,251)(H,218,255)(H,219,256)(H,220,250)(H,221,260)(H,222,261)(H,223,268)(H,224,245)(H,225,242)(H,226,252)(H,227,264)(H,234,235)(H,236,237)(H,238,239)(H4,180,181,191)(H4,182,183,192)(H4,184,185,193)/t90-,91-,92-,93-,94-,95+,98?,99?,100?,101?,102?,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,135-,136-,137-,138-/m0/s1 |
InChIキー |
SHMJXSYDTAPSOD-IJQZABJOSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1C=NC=N1)C(=O)OC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6C=NC=N6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC7C=NC=N7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)N |
SMILES |
CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)OC(=O)C(C)NC(=O)C(C(C)O)N)NC(=O)C(CCC(=O)OC(=O)C(CC2C=NC=N2)NC(=O)C(CC3C=NC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6C=NC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC7C=NC=N7)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)OC(=O)C(C)NC(=O)C(C(C)O)N)NC(=O)C(CCC(=O)OC(=O)C(CC2C=NC=N2)NC(=O)C(CC3C=NC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6C=NC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC7C=NC=N7)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)N |
同義語 |
hPLP (3-34) parathyroid hormone-related protein (3-34) parathyroid-hormone-like peptide (3-34) PTH-like protein (3-34) PTHrP (3-34) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



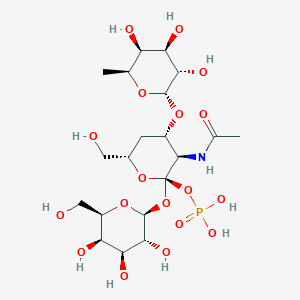

![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)
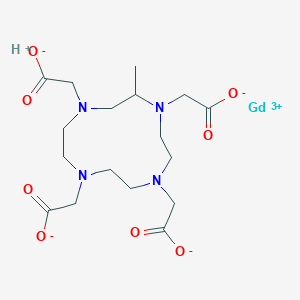
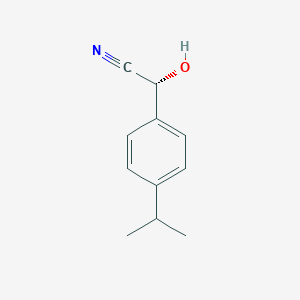
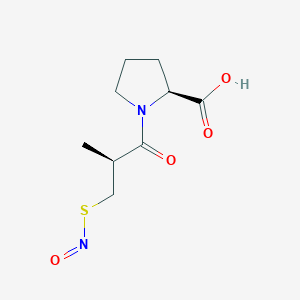
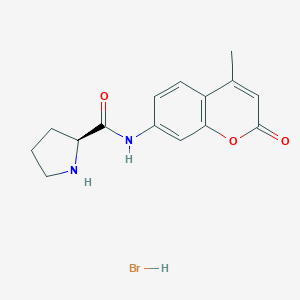


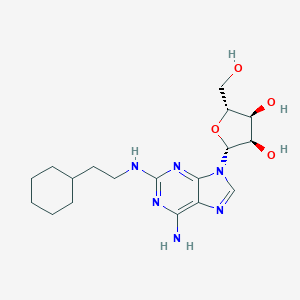

![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)
